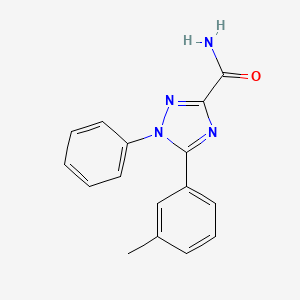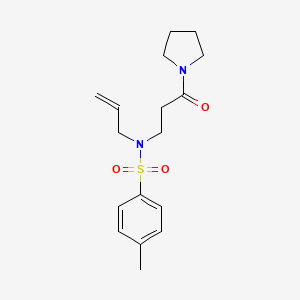
N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzenesulfonamide backbone This compound is notable for its unique structural components, including an allyl group, a pyrrolidine ring, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a suitable base.
Attachment of the Benzenesulfonamide Backbone: The benzenesulfonamide backbone is introduced through a sulfonation reaction, typically using sulfonyl chloride derivatives.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity. Additionally, the pyrrolidine ring and allyl group contribute to its binding affinity and specificity. The compound may also modulate signaling pathways and cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allyl-4-methylbenzenesulfonamide: Lacks the pyrrolidine ring and ketone group, resulting in different chemical reactivity and biological activity.
N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide: Lacks the allyl group, affecting its overall properties.
4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide: Similar structure but without the allyl group.
Uniqueness
N-Allyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H24N2O3S |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
4-methyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C17H24N2O3S/c1-3-11-19(14-10-17(20)18-12-4-5-13-18)23(21,22)16-8-6-15(2)7-9-16/h3,6-9H,1,4-5,10-14H2,2H3 |
Clé InChI |
ORHSXNVBWYOKNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)N2CCCC2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


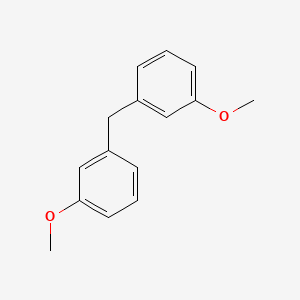
![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
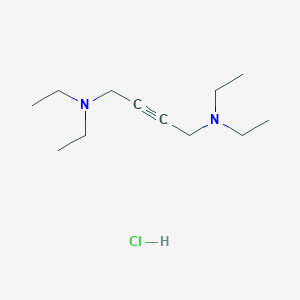
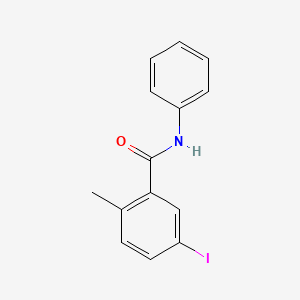
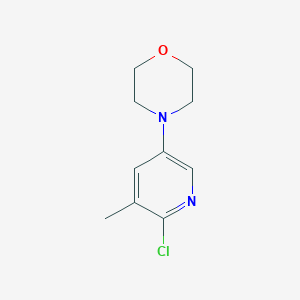
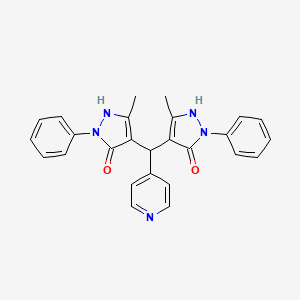
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)

![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)

